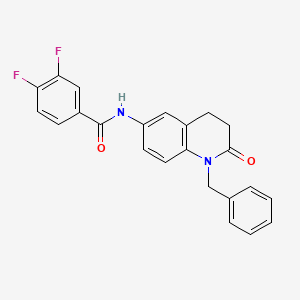![molecular formula C16H21N5O2S B2953586 2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]-N-(4-丁基苯基)乙酰胺 CAS No. 869067-62-9](/img/structure/B2953586.png)
2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]-N-(4-丁基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 1,2,4-triazine ring with a methyl group and an amino group attached. Additionally, it would have a sulfanyl group attached, which is then connected to an acetamide group with a 4-butylphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, and reactivity. These properties are typically determined through laboratory testing .科学研究应用
合成和抗菌应用
三嗪衍生物已被合成并评估其作为抗菌剂的潜力。例如,一项关于合成和评估一些新的噻唑烷-4-酮衍生物(与三嗪类密切相关)的研究表明,对各种菌株(如金黄色葡萄球菌、大肠杆菌和伤寒沙门氏菌)具有显着的体外抗菌活性,以及对黑曲霉和白色念珠菌的抗真菌活性 (Baviskar 等,2013)。此类研究表明三嗪衍生物具有广谱抗菌潜力,表明它们可用于对抗多种病原微生物。
抗病毒研究
三嗪衍生物在抗病毒研究中也显示出前景。一项著名的研究合成了三嗪衍生物并评估了它们对 H1N1 流感病毒的抗病毒活性,发现一些化合物表现出高抗病毒活性,突显了三嗪类化合物在开发新的抗病毒药物中的潜力 (Demchenko 等,2020)。
结构和分子研究
已经阐明了各种三嗪衍生物的晶体结构,以了解它们的分子相互作用和作用机制。例如,对特定三嗪化合物的晶体结构的研究提供了对其结构构象和与生物靶标的潜在相互作用的见解,为合理药物设计奠定了基础 (Subasri 等,2016)。
超越抗菌和抗病毒作用的生物活性
研究范围超出了抗菌和抗病毒活性,探索了其他生物学效应。例如,在三嗪衍生物中研究谷氨酰胺酶抑制剂突出了它们在靶向癌症代谢方面的潜力,为癌症治疗提供了一种新方法 (Shukla 等,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-5-12-6-8-13(9-7-12)18-14(22)10-24-16-20-19-11(2)15(23)21(16)17/h6-9H,3-5,10,17H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDDGMMCJNTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2953504.png)


![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)
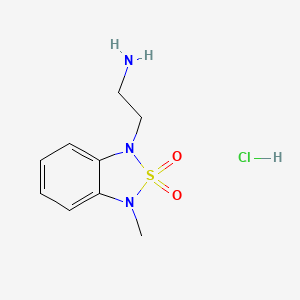
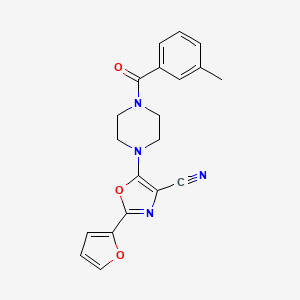
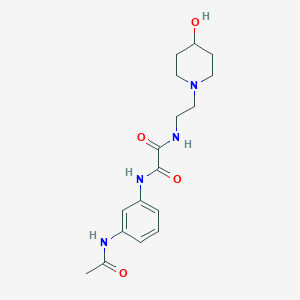
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
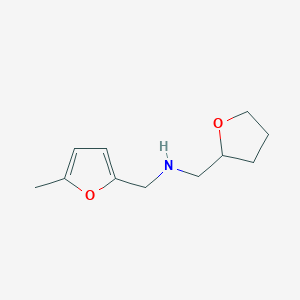
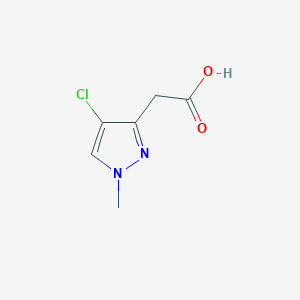
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)
![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)
